molecular formula C10H10ClN3 B12511273 4-chloro-N,N-dimethylquinazolin-2-amine

4-chloro-N,N-dimethylquinazolin-2-amine

Cat. No.: B12511273
M. Wt: 207.66 g/mol
InChI Key: WSLBXUUJVCFGJH-UHFFFAOYSA-N
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Description

4-chloro-N,N-dimethylquinazolin-2-amine is a heterocyclic compound with the molecular formula C10H10ClN3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is primarily used in research and development within the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-dimethylquinazolin-2-amine typically involves the reaction of 4-chloroquinazoline with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-dimethylquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted quinazoline derivatives .

Scientific Research Applications

4-chloro-N,N-dimethylquinazolin-2-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dimethylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N,N-dimethylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

4-chloro-N,N-dimethylquinazolin-2-amine

InChI

InChI=1S/C10H10ClN3/c1-14(2)10-12-8-6-4-3-5-7(8)9(11)13-10/h3-6H,1-2H3

InChI Key

WSLBXUUJVCFGJH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2C(=N1)Cl

Origin of Product

United States

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